2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid
Description
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a pentynylamino substituent at the 2-position and a carboxylic acid group at the 4-position. The pentynyl group introduces an alkyne moiety, which confers unique chemical reactivity (e.g., click chemistry compatibility) and modulates lipophilicity. This compound’s structural framework is shared with several analogs, which vary in substituent type, position, and chain length, leading to differences in physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-7-8(11(14)15)5-6-12-10/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
MWWFULYMSGYXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-step Organic Reactions
a. Construction of the Pyridine Core
The pyridine ring can be synthesized through classical methods such as:
- Hantzsch pyridine synthesis : Condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
- Cyclization of 2-aminobenzaldehyde derivatives with suitable precursors.
b. Functionalization at the 4-Position
- Electrophilic substitution (e.g., nitration, halogenation) followed by selective reduction or substitution.
- Directed lithiation at the 4-position, followed by carboxylation to introduce the carboxylic acid group.
Introduction of the Carboxylic Acid Group at the 4-Position
- Carboxylation of lithiated pyridine derivatives : Using n-BuLi to deprotonate the pyridine ring at the 4-position, followed by quenching with CO₂ to form the 4-carboxylic acid.
Amination at the 4-Position
- Nucleophilic substitution of suitable leaving groups (e.g., halides) with ammonia or amines to install the amino group.
- Coupling reactions such as amide formation using coupling reagents (e.g., DCC, EDC) with amino derivatives.
Attachment of the Pent-1-yn-3-yl Side Chain
- Propargylation or alkynylation of the amino group: Using propargyl bromide or similar alkynyl halides in nucleophilic substitution reactions.
- Alternatively, Sonogashira coupling can be employed to attach the terminal alkyne to the amino group or other suitable intermediates.
Reaction Conditions and Optimization
| Step | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Pyridine ring formation | Reflux, acid or base catalysis | β-ketoester, aldehyde, ammonia | Classical Hantzsch synthesis |
| Lithiation and carboxylation | -78°C to room temp | n-Butyllithium, CO₂ | Regioselective at 4-position |
| Amination | Room temp to 80°C | NH₃ or amines, coupling reagents | Selective substitution |
| Alkynylation | Room temp to 50°C | Propargyl bromide, CuI catalyst | Efficient attachment of the alkyne chain |
Research Findings and Advanced Techniques
- Regioselectivity : Directed lithiation techniques enable precise substitution at the 4-position of pyridine, avoiding poly-substitution.
- Coupling Strategies : Use of Sonogashira coupling for attaching terminal alkynes has proven effective, especially when combined with protecting groups on amino functionalities.
- Functional Group Compatibility : Mild conditions with transition metal catalysis (e.g., Pd, Cu) preserve sensitive groups like the alkyne.
Notes on Purification and Yield Optimization
- Purification : Column chromatography, recrystallization, and preparative HPLC are standard.
- Yield Enhancement : Employing excess reagents, optimizing temperature, and using high-purity starting materials improve yields.
- Impurities : Side reactions such as over-lithiation or polymerization of alkynes can be minimized by controlled addition and inert atmosphere conditions.
Summary of the Most Effective Methodology
Based on current literature and advanced synthetic techniques, the most promising approach involves:
- Constructing the pyridine core via classical cyclization.
- Regioselective lithiation at the 4-position , followed by carboxylation to install the carboxylic acid.
- Nucleophilic substitution to introduce the amino group.
- Sonogashira coupling or propargylation to attach the pent-1-yn-3-yl group.
This multi-step sequence ensures high regioselectivity, functional group tolerance, and overall synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
(a) 2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic Acid
- Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.23 g/mol
- Key Features: A furan ring replaces the pentynyl group, connected via a methylamino linker.
(b) 3-({1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic Acid
- Key Features : A bulky substituent with a difluoropiperidine and indazole moiety. This complexity increases molecular weight (>500 g/mol) and likely enhances binding affinity to biological targets (e.g., KDM5A JmjC domain inhibition ).
- Differentiation : The target compound’s smaller pentynyl group may offer better membrane permeability but lower target specificity compared to this inhibitor.
(c) 2-(5-Azanyl-2-Oxidanyl-phenyl)pyridine-4-carboxylic Acid
- Formula : C₁₂H₁₀N₂O₃
- Molecular Weight : 230.22 g/mol
- Key Features: An aminophenol substituent introduces hydrogen-bonding capacity, which could enhance interactions with biological receptors. The hydroxyl group increases hydrophilicity compared to the alkyne in the target compound .
(d) 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid
- Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.20 g/mol
- Key Features: A shorter butynyl chain and positional isomerism (carboxylic acid at pyridine-2 instead of 4-position).
(e) 2-(Benzyloxy)pyridine-4-carboxylic Acid
- Formula: C₁₃H₁₁NO₃
- Molecular Weight : 229.24 g/mol
- Key Features: A benzyloxy group replaces the pentynylamino moiety, increasing aromaticity and lipophilicity.
Physicochemical Properties and Functional Implications
- Lipophilicity: The pentynyl group in the target compound balances lipophilicity and reactivity, making it suitable for both biological and synthetic applications. In contrast, benzyloxy (high lipophilicity) and aminophenol (high polarity) substituents represent extremes .
- Reactivity : The alkyne in the target compound enables click chemistry modifications, a feature absent in furan or benzyloxy analogs .
Biological Activity
2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. Its unique structure comprises a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 2-position, further substituted with a pent-1-yn-3-yl group. This structural arrangement is hypothesized to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 204.22 g/mol
- CAS Number : 1697719-15-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, including:
- Receptors : Binding studies indicate potential interactions with nicotinic acetylcholine receptors and other neuroreceptors, which could explain its effects on neuronal activity.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
| Modification | Effect on Activity |
|---|---|
| Altering the length of the alkynyl chain | May enhance or reduce potency |
| Substituting different functional groups on the pyridine ring | Can lead to variations in receptor binding affinity |
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at specific concentrations.
- Cytotoxicity Assay : Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer drug.
- Enzyme Inhibition Research : Investigations into its role as an enzyme inhibitor showed that it effectively inhibited certain kinases involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
